![molecular formula C16H14N2S B7791726 4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791726.png)
4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that contains a thiazole ring substituted with a 2-methylphenyl group at the 2-position and an aniline group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole ring in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thiourea to form 2-(2-methylphenyl)-1,3-thiazole.
Amination: The 4-position of the thiazole ring can be functionalized by introducing an aniline group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the thiazole derivative with aniline in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or the aniline group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, bases like potassium carbonate, solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, reduced aniline derivatives.
Substitution: Halogenated thiazole derivatives, substituted aniline derivatives.
Scientific Research Applications
4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its thiazole moiety.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenyl)-1,3-thiazole: Lacks the aniline group, may have different biological activities.
4-(2-Phenyl-1,3-thiazol-4-yl)aniline: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
2-(2-Methylphenyl)-1,3-thiazol-4-ylamine: Similar structure but with an amine group instead of an aniline group.
Uniqueness
4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline is unique due to the specific combination of the thiazole ring, 2-methylphenyl group, and aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(2-methylphenyl)-1,3-thiazol-4-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-4-2-3-5-14(11)16-18-15(10-19-16)12-6-8-13(17)9-7-12/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKWWTXWWJNEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
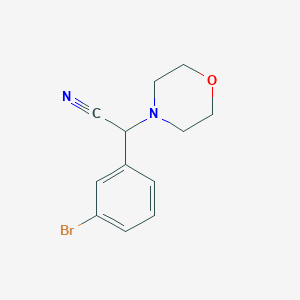
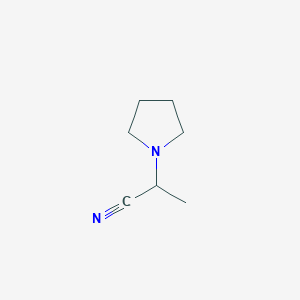
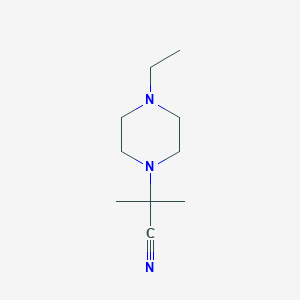
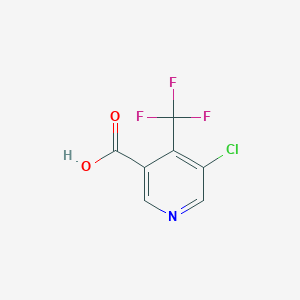
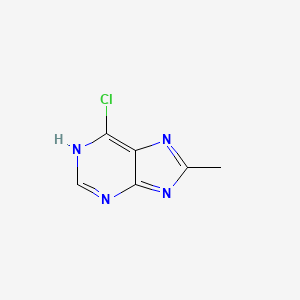
![5-methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7791679.png)
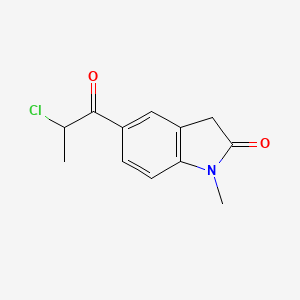
![3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]aniline](/img/structure/B7791698.png)
![3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B7791705.png)
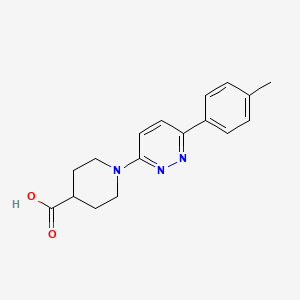
![1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B7791711.png)
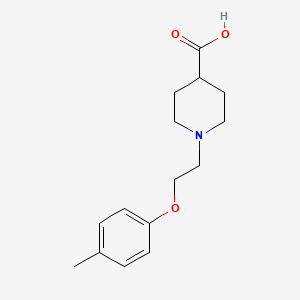
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791740.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791746.png)
